

In-Depth Technical Guide to Basic Red 13 (C.I. 48015)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Basic Red 13*

Cat. No.: *B1666102*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Basic Red 13, also known by its Colour Index name C.I. 48015, is a cationic dye belonging to the methine class.^[1] Its vibrant pink hue has led to its primary application in the textile industry for dyeing acrylic fibers.^{[1][2]} While its use in industrial dyeing is well-established, its application within scientific research, particularly in drug development and biological signaling studies, is not well-documented in publicly available literature. This guide provides a comprehensive overview of the known chemical and physical properties of **Basic Red 13**, its synthesis, and its industrial applications. Due to a lack of available data, this document cannot provide detailed protocols for biological research or diagrams of signaling pathways.

Chemical and Physical Properties

Basic Red 13 is a dark red to gray powder that dissolves in water to form a bright pink solution.^{[1][3]} As a cationic dye, its chemical structure allows it to readily interact with and bind to negatively charged surfaces.^[4]

Chemical Structure

The chemical structure of **Basic Red 13** is characterized by a central methine bridge connecting an indolium ring system to a substituted aniline moiety.

Chemical Name: 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-3H-indolium chloride[4]

Molecular Formula: C₂₂H₂₆Cl₂N₂[1]

CAS Number: 3648-36-0[1]

SMILES: CC1(C)c2ccccc2--INVALID-LINK--=C1/C=C/c1ccc(N(C)CCCl)cc1.[Cl-][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for **Basic Red 13**.

Property	Value	Reference(s)
Molecular Weight	389.36 g/mol	[1]
CAS Number	3648-36-0	[1]
Colour Index	48015	[1]
Water Solubility	14 g/L	[1]
Appearance	Orange to Brown to Dark purple powder/crystal	[4]
Sun Fastness (ISO)	Grade 4	[3]

Note: Spectroscopic data such as maximum absorbance (λ_{max}) and emission wavelengths for **Basic Red 13** are not consistently reported in scientific literature. Values for the similarly named "Disperse Red 13" (CAS 3180-81-2) are often cited but correspond to a different chemical compound.[5][6]

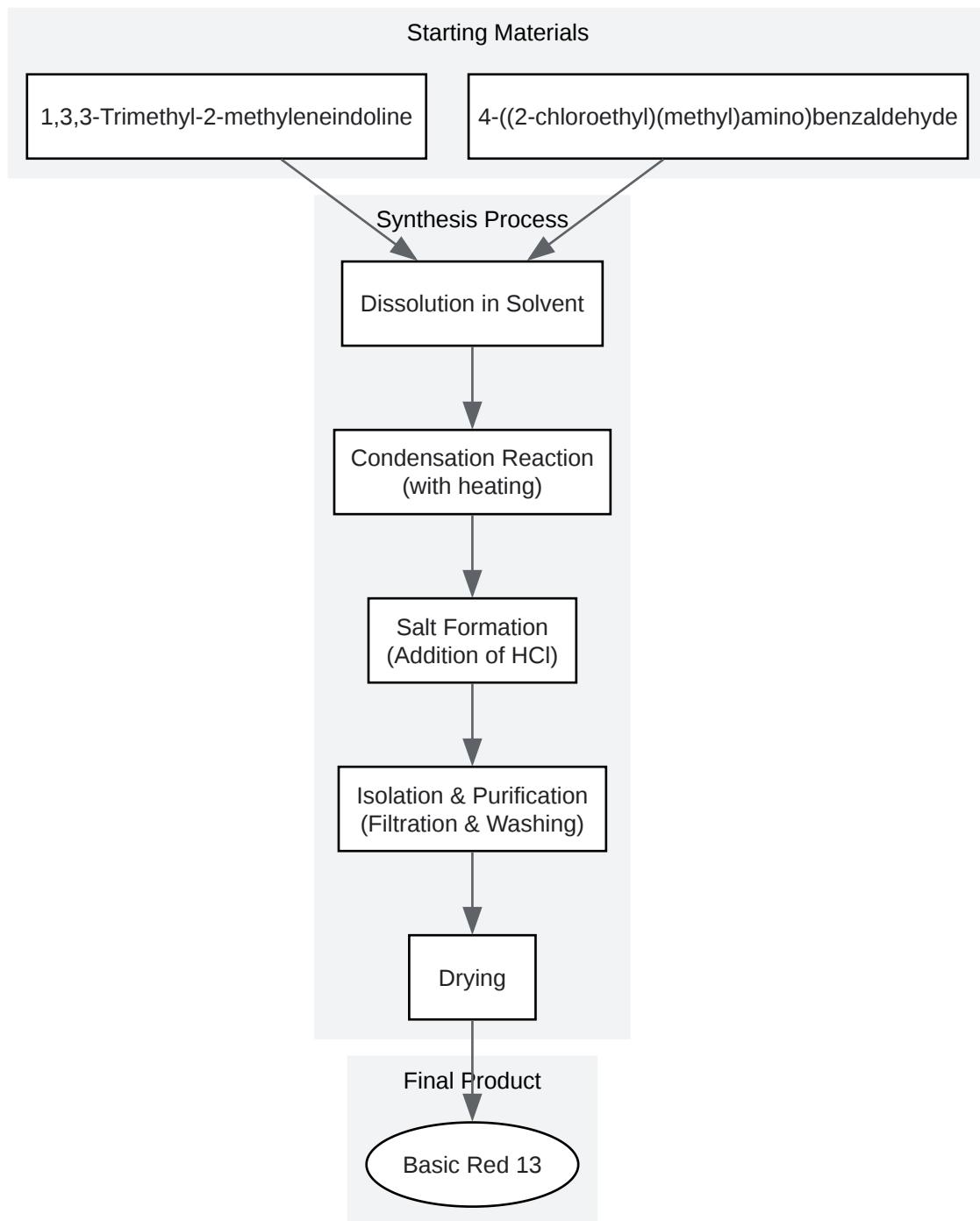
Experimental Protocols

Detailed experimental protocols for the use of **Basic Red 13** in research applications such as biological staining or as a fluorescent probe are not readily available in the scientific literature. However, the manufacturing process is described, allowing for the outlining of a chemical synthesis protocol.

Chemical Synthesis of Basic Red 13

The synthesis of **Basic Red 13** is achieved through the condensation of two key intermediates: 1,3,3-Trimethyl-2-methyleneindoline and 4-((2-chloroethyl)(methyl)amino)benzaldehyde, followed by conversion to its chloride salt.[\[1\]](#)[\[2\]](#)

Materials:


- 1,3,3-Trimethyl-2-methyleneindoline
- 4-((2-chloroethyl)(methyl)amino)benzaldehyde
- Appropriate solvent (e.g., a polar aprotic solvent)
- Acid catalyst (optional, for accelerating the condensation)
- Source of chloride ions (e.g., hydrochloric acid) for salt formation

Procedure:

- Reactant Dissolution: Dissolve equimolar amounts of 1,3,3-Trimethyl-2-methyleneindoline and 4-((2-chloroethyl)(methyl)amino)benzaldehyde in a suitable reaction vessel containing the chosen solvent.
- Condensation Reaction: Heat the mixture, with stirring, to facilitate the condensation reaction between the methylene base of the indoline and the aldehyde group of the benzaldehyde. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). An acid catalyst may be added to increase the reaction rate.
- Salt Formation: Upon completion of the condensation, introduce a source of chloride ions, such as hydrochloric acid, to the reaction mixture. This will precipitate the **Basic Red 13** dye as its chloride salt.
- Isolation and Purification: The precipitated dye can be isolated by filtration. The solid product should then be washed with a suitable solvent to remove any unreacted starting materials and byproducts.
- Drying: The purified **Basic Red 13** is then dried under vacuum to yield the final product.

Workflow and Pathway Visualizations

As there is no available information on the involvement of **Basic Red 13** in biological signaling pathways, a diagram illustrating the chemical synthesis workflow is provided below.

[Click to download full resolution via product page](#)

Caption: Chemical synthesis workflow for **Basic Red 13**.

Applications and Concluding Remarks

The primary documented application of **Basic Red 13** is in the dyeing of acrylic fibers, where it imparts a fluorescent peach or pink color.^[1] It is also used for dyeing acrylic blends with wool and for direct printing on acrylic and diacetate fabrics.^[2]

While the term "biological staining" is associated with **Basic Red 13** in some chemical supplier databases, specific protocols, and evidence of its utility in modern biological research are lacking.^[4] The potential for this molecule to be used as a fluorescent probe in biological systems exists, given its chemical structure, but would require significant further investigation to characterize its spectral properties, cytotoxicity, and specificity of binding. Researchers interested in utilizing **Basic Red 13** for novel applications should be prepared to undertake this foundational characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeviary.com [worlddyeviary.com]
- 2. Basic Red 13 Manufacturers and suppliers - Alan Chemical alanchemindustries.com
- 3. chembk.com [chembk.com]
- 4. CAS 3648-36-0: Basic Red 13 | CymitQuimica cymitquimica.com
- 5. Disperse Red 13 Dye content 95 3180-81-2 sigmaaldrich.com
- 6. worlddyeviary.com [worlddyeviary.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Basic Red 13 (C.I. 48015)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1666102#basic-red-13-chemical-structure-and-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com